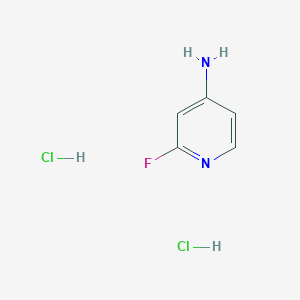

2-Fluoropyridin-4-amine dihydrochloride

Descripción general

Descripción

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Métodos De Preparación

The synthesis of 2-Fluoropyridin-4-amine dihydrochloride involves several steps. One method includes the reaction of 2-pyridine carboxylic acid with a catalyst, fluoride, and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed on 4-fluoropyridine-2-formamide to obtain 2-amino-4-fluoropyridine . This method is advantageous for industrial production due to its short steps, high yield, and safe operation.

Análisis De Reacciones Químicas

2-Fluoropyridin-4-amine dihydrochloride undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the aromatic ring makes it less reactive than its chlorinated and brominated analogues . Common reagents used in these reactions include acetic anhydride and Bu4N+F− in DMF. Major products formed from these reactions include 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

2-Fluoropyridin-4-amine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substitution enhances the pharmacological properties of the resulting drugs. For instance, it has been utilized in the development of inhibitors for human neuronal nitric oxide synthase (hnNOS), which are potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: hnNOS Inhibitors

A study reported the development of a series of potent hnNOS inhibitors based on a 2-aminopyridine scaffold. Modifications at the 4-position significantly improved their potency and selectivity . The incorporation of 2-fluoropyridin-4-amine derivatives was instrumental in enhancing the pharmacokinetic properties of these inhibitors.

Biological Research

Neurotoxin Antidotes

Recent research has highlighted aminopyridines, including derivatives of 2-fluoropyridin-4-amine, as potential treatments for botulism. The clinically approved drug 3,4-diaminopyridine (3,4-DAP) has shown promise in reversing the effects of botulinum neurotoxin (BoNT) by restoring respiratory function in affected models . This opens avenues for further exploration into aminopyridine derivatives with enhanced therapeutic efficacy.

Table: Comparison of Aminopyridines in Botulism Treatment

| Compound | Therapeutic Efficacy | Mechanism of Action |

|---|---|---|

| 3,4-DAP | High | Reverses diaphragm paralysis |

| 2-Fluoropyridin-4-amine | Moderate | Similar mechanism to 3,4-DAP |

| Other Aminopyridines | Variable | Dependent on specific modifications |

Material Science

Development of Advanced Materials

In material science, this compound is being explored for its potential in creating advanced materials with unique properties, such as conductive polymers. The fluorine atom plays a significant role in altering the electronic properties of polymers, making them suitable for applications in electronics and sensors.

Industrial Applications

Synthesis of Agrochemicals

The compound is also employed in the synthesis of various agrochemicals. Its ability to modify biological pathways makes it valuable in developing herbicides and pesticides that target specific plant enzymes or receptors.

Chemical Reactions and Mechanisms

The compound participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and materials science.

Table: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of fluorine with other nucleophiles |

| Coupling Reactions | Formation of complex molecules |

| Oxidation/Reduction | Production of different derivatives |

Mecanismo De Acción

The mechanism of action of 2-Fluoropyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound’s structure enhances its ability to interact with biological molecules, potentially leading to therapeutic effects. detailed studies on its exact molecular targets and pathways are still ongoing .

Comparación Con Compuestos Similares

2-Fluoropyridin-4-amine dihydrochloride can be compared with other fluorinated pyridines, such as 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine. These compounds share similar chemical properties due to the presence of the fluorine atom but differ in their reactivity and applications. For instance, 2-fluoro-3-bromopyridine is used in different substitution reactions, while 2-amino-5-fluoropyridine is explored for its potential as an AMPA potentiator .

Actividad Biológica

2-Fluoropyridin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C5H7Cl2FN2) is characterized by the presence of a fluorine atom and an amine group on the pyridine ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Inhibition of Kinases

Research has demonstrated that 2-fluoropyridin-4-amine derivatives can act as selective inhibitors for various kinases. Notably, compounds derived from this structure have shown promising results in inhibiting the Rho-associated protein kinases ROCK1 and ROCK2. These kinases are involved in numerous cellular processes, including cytoskeletal dynamics and cell migration.

A study reported that specific analogs of 2-fluoropyridin-4-amine exhibited IC50 values in the low micromolar range against ROCK1 and ROCK2, indicating potent inhibitory activity. The structure-activity relationship (SAR) analysis revealed that substitutions at the 2-position significantly influenced potency and selectivity against these kinases .

| Compound | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity |

|---|---|---|---|

| 2-FPA-DHCl | 0.085 µM | 0.012 µM | High |

| Analog A | 0.11 µM | 0.34 µM | Moderate |

| Analog B | 0.72 µM | >20 µM | Low |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain derivatives can inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses. In vitro assays demonstrated that these compounds could reduce TNF-α release from stimulated human whole blood, highlighting their potential as anti-inflammatory agents .

Case Study 1: Dual ROCK Inhibitors

In a medicinal chemistry program aimed at developing dual inhibitors for ROCK1 and ROCK2, researchers synthesized several derivatives of 2-fluoropyridin-4-amine. These compounds were evaluated for their efficacy in cellular models, showing significant reductions in cell migration and proliferation associated with cancer metastasis . The most potent compound from this series was identified as having an IC50 value of 0.085 µM for ROCK1 and 0.014 µM for ROCK2.

Case Study 2: Inhibition of p38 MAP Kinase

Another study focused on the optimization of pyridinylimidazole-type inhibitors based on the structure of 2-fluoropyridin-4-amine. The optimized compounds demonstrated enhanced inhibitory activity against p38 MAP kinase, with selectivity over other kinases being confirmed through extensive SAR studies . The biological data indicated that modifications at the pyridine ring could lead to improved therapeutic profiles.

Safety and Toxicity

Toxicological assessments have indicated that while this compound shows promising biological activity, careful evaluation of its safety profile is essential. Preliminary studies suggest moderate toxicity levels; however, further investigations are required to establish a comprehensive safety profile .

Propiedades

IUPAC Name |

2-fluoropyridin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMIVOIUKCWEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.